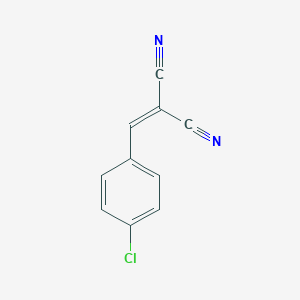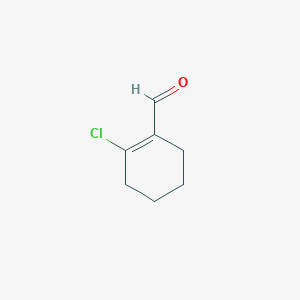
2-クロロシクロヘキセン-1-カルバルデヒド
概要
説明
2-Chlorocyclohex-1-enecarbaldehyde is an organic compound with the molecular formula C7H9ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is stable at room temperature but decomposes when exposed to heat and light .
科学的研究の応用
2-Chlorocyclohex-1-enecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
準備方法
2-Chlorocyclohex-1-enecarbaldehyde can be synthesized by heating 2-chlorocyclohexene with chloroacetaldehyde under appropriate conditions . The reaction typically involves the use of a solvent and a catalyst to facilitate the process. Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
化学反応の分析
2-Chlorocyclohex-1-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 2-Chlorocyclohex-1-enecarbaldehyde involves its interaction with molecular targets such as enzymes and proteins. It can inhibit certain enzymatic activities by forming covalent bonds with active sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
2-Chlorocyclohex-1-enecarbaldehyde is unique due to its specific structure and reactivity. Similar compounds include:
2-Chlorocyclohexanone: Differing by the presence of a ketone group instead of an aldehyde group.
2-Chlorocyclohexanol: Differing by the presence of a hydroxyl group instead of an aldehyde group.
Cyclohex-1-enecarbaldehyde: Lacking the chlorine atom, which affects its reactivity and applications.
特性
IUPAC Name |
2-chlorocyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPFOCFIHOUPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473012 | |
| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-73-5 | |
| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Chlorocyclohex-1-enecarbaldehyde used in the synthesis of potentially bioactive compounds?
A: 2-Chlorocyclohex-1-enecarbaldehyde serves as a valuable starting material for synthesizing diverse chemical structures. For instance, it acts as a scaffold for creating novel chalcones []. These chalcones are formed through a reaction between 2-Chlorocyclohex-1-enecarbaldehyde and various aromatic or heterocyclic ketones. This reaction exploits the reactivity of the aldehyde group present in the 2-Chlorocyclohex-1-enecarbaldehyde structure.
Q2: What is the significance of the intramolecular cyclization reactions involving 2-Chlorocyclohex-1-enecarbaldehyde derivatives?
A: Research indicates that derivatives of 2-Chlorocyclohex-1-enecarbaldehyde exhibit unique reactivity patterns []. Specifically, while the disubstituted derivative, 2-chlorocyclohex-1-ene-1,3-dicarbaldehyde, undergoes intramolecular cyclization with disodium diselenide to form a cyclic diselenide, 2-Chlorocyclohex-1-enecarbaldehyde itself does not undergo this reaction under similar conditions. This difference in reactivity highlights the importance of steric and electronic factors in these cyclization reactions.
Q3: How does the structure of 2-Chlorocyclohex-1-enecarbaldehyde-derived chalcones relate to their cytotoxic activity?
A: Studies focusing on novel chalcones synthesized from 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde have revealed a structure-activity relationship []. The presence of specific substituents on the chalcone framework significantly influences the compound's cytotoxic potential. Notably, compounds within series 5 and fluorinated derivatives (compounds 5-9) displayed enhanced cytotoxicity compared to other analogs. Further investigation into these structure-activity relationships is crucial for optimizing the design of more potent and selective cytotoxic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
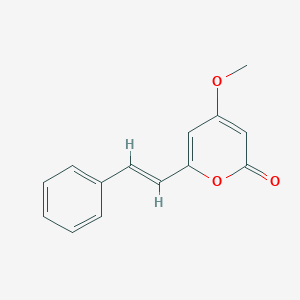
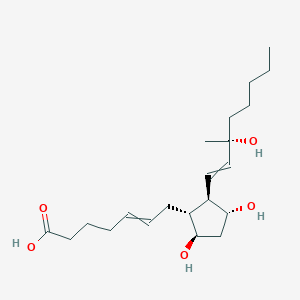
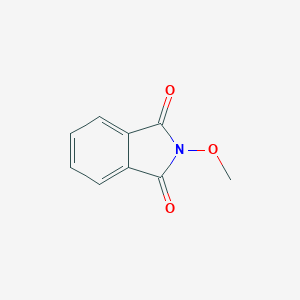
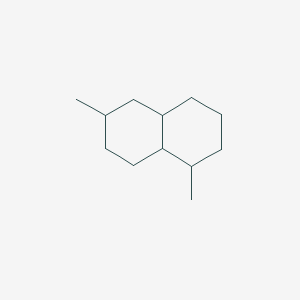

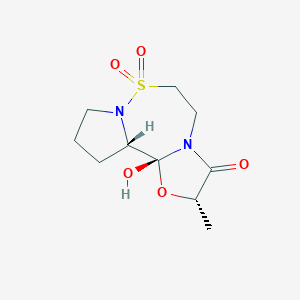
![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)
![2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B154233.png)

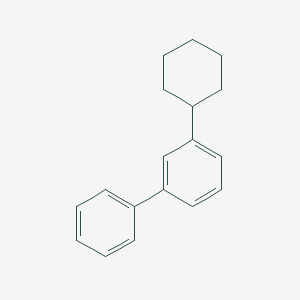
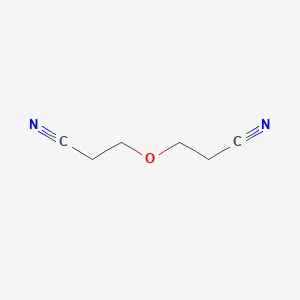
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)

